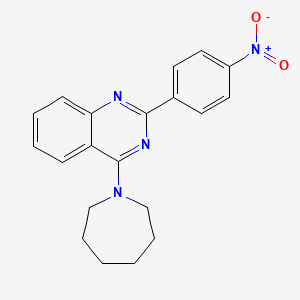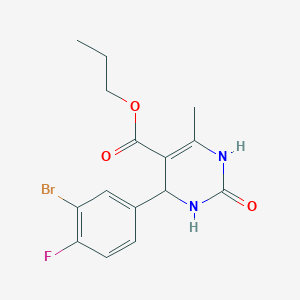![molecular formula C25H21NO6 B11629690 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11629690.png)
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-méthoxybenzoyl)-1-benzofuran-3-yl]-2-(4-méthoxyphénoxy)acétamide est un composé organique complexe ayant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un cycle benzofurane et des groupes méthoxybenzoyl, ce qui en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[2-(4-méthoxybenzoyl)-1-benzofuran-3-yl]-2-(4-méthoxyphénoxy)acétamide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une méthode courante consiste à faire réagir du chlorure de 4-méthoxybenzoyle avec de la 1-benzofuran-3-ylamine pour former un intermédiaire, qui est ensuite mis à réagir avec de l'acide 4-méthoxyphénoxyacétique dans des conditions spécifiques pour produire le produit final. Les conditions de réaction incluent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité et le rendement, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. L'utilisation de réactifs de haute pureté et de techniques de purification avancées garantit la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(4-méthoxybenzoyl)-1-benzofuran-3-yl]-2-(4-méthoxyphénoxy)acétamide peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, le borohydrure de sodium) et des nucléophiles (par exemple, le méthylate de sodium). Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour améliorer les vitesses de réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner divers dérivés substitués du composé d'origine .
Applications de la recherche scientifique
N-[2-(4-méthoxybenzoyl)-1-benzofuran-3-yl]-2-(4-méthoxyphénoxy)acétamide a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Mécanisme d'action
Le mécanisme d'action du N-[2-(4-méthoxybenzoyl)-1-benzofuran-3-yl]-2-(4-méthoxyphénoxy)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans l'inflammation ou la prolifération cellulaire, exerçant ainsi des effets anti-inflammatoires ou anticancéreux .
Applications De Recherche Scientifique
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent:
- N’-(4-méthoxybenzoyl)-2-[(1-naphtylméthyl)thio]acétohydrazide
- N’-(4-Méthoxybenzoyl)-1-naphtohydrazide
Unicité
N-[2-(4-méthoxybenzoyl)-1-benzofuran-3-yl]-2-(4-méthoxyphénoxy)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour des applications diverses. Sa structure permet diverses modifications chimiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C25H21NO6 |
|---|---|
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H21NO6/c1-29-17-9-7-16(8-10-17)24(28)25-23(20-5-3-4-6-21(20)32-25)26-22(27)15-31-19-13-11-18(30-2)12-14-19/h3-14H,15H2,1-2H3,(H,26,27) |
Clé InChI |
IQHGNRJRDZGXKB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11629608.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11629614.png)
![1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol](/img/structure/B11629624.png)


![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629641.png)
![(5Z)-1-(3-bromophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11629664.png)

![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629673.png)

![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11629689.png)
![9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629693.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629704.png)
